molecular formula C23H29N3O4 B2607569 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1018156-58-5

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2607569
CAS No.: 1018156-58-5
M. Wt: 411.502
InChI Key: UEYMLDIFMYDCCE-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • A study on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against 60 cancer cell lines revealed one compound with appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent (Al-Sanea et al., 2020).

Antimicrobial Applications

  • Research into the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).

Synthesis of Heterocyclic Compounds

  • Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized for use as anti-inflammatory and analgesic agents, showing significant COX-2 inhibition and analgesic activity (Abu‐Hashem et al., 2020).
  • A study on the synthesis, antiinflammatory, and analgesic activity evaluation of pyrimidine derivatives indicated certain compounds exhibiting significant anti-inflammatory and analgesic activities, suggesting their potential for therapeutic applications (Sondhi et al., 2009).

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-15-11-12-20(30-2)18(13-15)24-21(27)14-25-19-10-6-9-17(19)22(28)26(23(25)29)16-7-4-3-5-8-16/h11-13,16H,3-10,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMLDIFMYDCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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